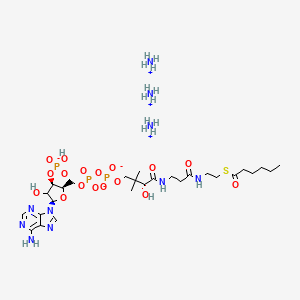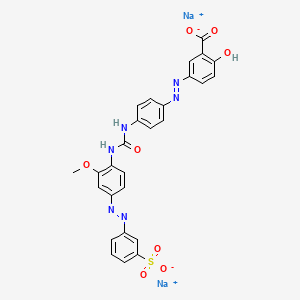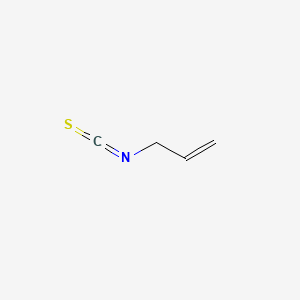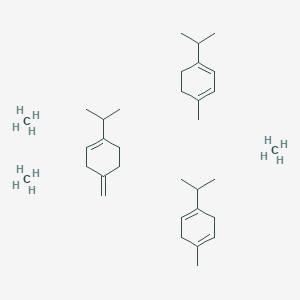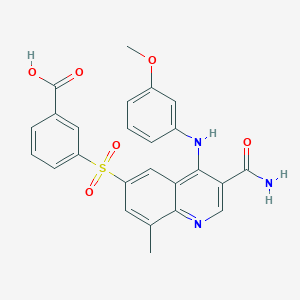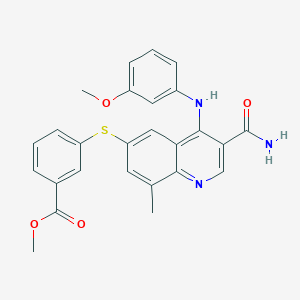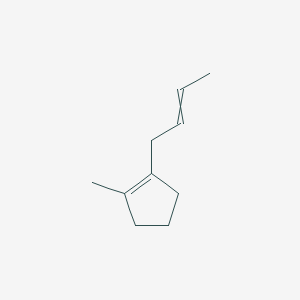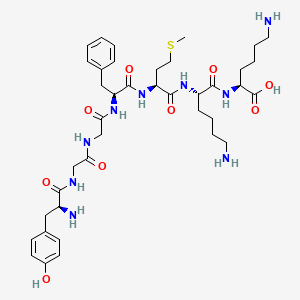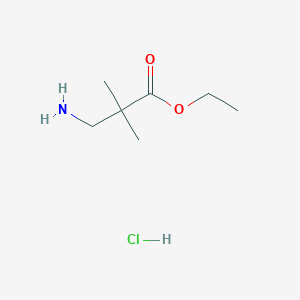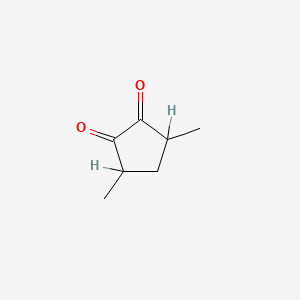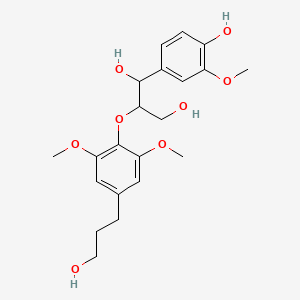![molecular formula C11H8F3NO B3029913 6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one CAS No. 83419-48-1](/img/structure/B3029913.png)
6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one
Descripción general
Descripción
The compound “6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one” is a complex organic molecule. It contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is part of a larger spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one structure, which is a type of spiro compound where two rings share a single atom .
Synthesis Analysis
The synthesis of trifluoromethyl cyclopropanes, such as the one in the compound , has been achieved using Ru (II)–Pheox catalysts . This catalytic system can function at a low catalyst loading (3 mol%) compared with those reported previously, and the desired cyclopropane products are obtained in high yields with excellent diastereoselectivity (up to >99:1) and enantioselectivity (up to 97% ee) .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the trifluoromethyl group and the spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one structure. The trifluoromethyl group contains three equivalent C–F bonds, which are the strongest single bonds in organic compounds .Chemical Reactions Analysis
The trifluoromethyl group in the compound can undergo trifluoromethylation of carbon-centered radical intermediates . This reaction is part of the broader field of radical chemistry, which involves the study of radicals, or molecules with unpaired electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceuticals .Aplicaciones Científicas De Investigación
Radical Trifluoromethylation Reactions
Recent advances in radical chemistry involve trifluoromethylation of carbon-centered radical intermediates . Researchers explore these reactions for the synthesis of complex molecules.
Enantioselective Synthesis of Trifluoromethyl Cyclopropanes
Ru(II)-Pheox catalysts enable the asymmetric synthesis of trifluoromethyl cyclopropanes from various olefins, such as vinyl ferrocene, vinyl ethers, and vinyl amines .
Biosynthesis of Cyclopropane in Natural Products
While not directly related to the compound, understanding cyclopropane biosynthesis pathways provides insights into enzymatic reactions involving cyclopropanated natural products .
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. The trifluoromethyl group is of increasing interest in the fields of pharmaceuticals, agrochemicals, and materials, suggesting that compounds like this one could have significant potential for future development .
Mecanismo De Acción
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethylation of carbon-centered radical intermediates is a key part of this compound’s interaction with its targets .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions, particularly those involving carbon-centered radical intermediates
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 1241 g/mL at 25 °C This could potentially influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals , it’s likely that this compound has significant effects at the molecular and cellular level. More research is needed to elucidate these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and how it is metabolized within the body. The compound is stable at a storage temperature of 2-8°C , suggesting that it may be sensitive to higher temperatures
Propiedades
IUPAC Name |
6-(trifluoromethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)6-1-2-7-8(5-6)15-9(16)10(7)3-4-10/h1-2,5H,3-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYICAUMKEQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743097 | |
| Record name | 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one | |
CAS RN |
83419-48-1 | |
| Record name | 6′-(Trifluoromethyl)spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83419-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



